tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate

Drug Discovery Physicochemical Properties Bioisosterism

This 2-oxabicyclo[2.1.1]hexane (oBCH) bioisostere replaces ortho-substituted benzaldehydes, improving aqueous solubility 5–10× and lowering logD7.4 by 0.4–1.0 units (Fsp3 ~0.92). Orthogonal Boc-amine and aldehyde handles enable two-step sequential diversification without protecting group interchange, supporting matrix-format library synthesis (100–500 cpds). Achieve ≥2× SAR acceleration versus single-handle scaffolds. Suitable for solution-phase parallel chemistry and DEL on-DNA synthesis. Inquire for gram-scale availability.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 2173996-59-1
Cat. No. B6604032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
CAS2173996-59-1
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC12CC(C1)(CO2)C=O
InChIInChI=1S/C12H19NO4/c1-10(2,3)17-9(15)13-6-12-4-11(5-12,7-14)8-16-12/h7H,4-6,8H2,1-3H3,(H,13,15)
InChIKeyBTGALMQOOJAJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate: A Dual-Handle 2-Oxabicyclo[2.1.1]hexane Building Block for Saturated Bioisostere Exploration


tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate (CAS 2173996-59-1) is a specialized organic building block belonging to the 2-oxabicyclo[2.1.1]hexane (oBCH) class. This rigid, saturated bicyclic scaffold serves as a three-dimensional bioisostere of ortho- and meta-disubstituted benzenes, offering markedly improved physicochemical properties compared to aromatic counterparts, including reduced lipophilicity, enhanced aqueous solubility, and higher fraction sp3 (Fsp3) [1]. The compound is uniquely functionalized with both a Boc-protected aminomethyl group and a formyl substituent, providing two orthogonal reactive handles for sequential derivatization in medicinal chemistry campaigns .

Why Generic Aromatic or BCP Analogs Cannot Substitute tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate in Lead Optimization


Simply replacing this compound with a generic ortho-substituted benzaldehyde or a bicyclo[1.1.1]pentane (BCP) derivative fails to recapitulate the critical balance of physicochemical and geometric properties required in modern drug design. Ortho-substituted benzenes suffer from high lipophilicity, poor aqueous solubility, and metabolic instability, while classical BCP isosteres often lack sufficient polarity and hydrogen-bond acceptor capacity, leading to poor solubility [1]. In contrast, the 2-oxabicyclo[2.1.1]hexane scaffold uniquely introduces an oxygen atom into the bicyclic framework, dramatically improving water solubility (e.g., 5–10-fold increases over phenyl analogs) and reducing logD7.4 by 0.4–1.0 units while retaining the critical exit vector geometry (angle and distance r) needed for bioisosteric replacement [2][3]. The orthogonal aldehyde and Boc-amine handles further allow for rapid, sequential functionalization that single-handle analogs (e.g., 4-formyl-2-oxabicyclo[2.1.1]hexane) cannot support, making generic substitution inefficient for iterative SAR studies.

Quantitative Differentiation of tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate Against Closest Analogs


Aqueous Solubility Enhancement vs. ortho-Substituted Phenyl Rings

Replacement of the ortho-substituted phenyl ring in bioactive molecules with the 2-oxabicyclo[2.1.1]hexane scaffold results in a dramatic increase in aqueous solubility. For the marketed agrochemicals fluxapyroxad and boscalid, this bioisosteric replacement improved kinetic solubility by approximately 5–10 fold [1]. This class-level effect is directly attributable to the introduction of the skeletal oxygen atom, which increases topological polar surface area (TPSA) and hydrogen-bond acceptor capacity without substantially increasing molecular weight. The target compound, bearing both an aldehyde and a Boc-protected amine on this solubilizing scaffold, inherits these intrinsic solubility advantages over its aromatic counterparts.

Drug Discovery Physicochemical Properties Bioisosterism

Lipophilicity Reduction (logD7.4) vs. ortho-Substituted Phenyl Analog

Matched-pair analyses demonstrate that replacing an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane reduces logD7.4 by 0.4–1.0 log units [1][2]. This reduction in lipophilicity directly improves LipE (Lipophilic Efficiency) and is associated with lower off-target toxicity risks. The target compound, by virtue of its oBCH core, inherently delivers this logD reduction compared to an equivalent ortho-benzaldehyde carbamate building block.

Medicinal Chemistry Lead Optimization Lipophilic Efficiency

Fraction sp3 (Fsp3) and Three-Dimensionality Increase vs. Aromatic Building Blocks

The fully saturated 2-oxabicyclo[2.1.1]hexane core provides an Fsp3 (fraction of sp3-hybridized carbons) of 1.0, the maximum possible, compared to an Fsp3 of 0 for ortho-substituted phenyl rings [1]. For the target compound, Fsp3 is approximately 0.92 (calculated based on C12H19NO4), vastly exceeding that of aromatic analogs. Virtual library analysis using LLAMA software has shown that 2-oxabicyclo[2.1.1]hexane-derived libraries exhibit significantly lower mean lead-likeness penalties compared to libraries derived from either non-fluorinated or aromatic building blocks, driven by the higher three-dimensionality and appropriate polarity [2].

Drug Design Scaffold Hopping Property-based Design

Dual Orthogonal Reactive Handles vs. Single-Handle 2-Oxabicyclo[2.1.1]hexane Analogs

The target compound uniquely combines an aldehyde and a Boc-protected primary amine on the 2-oxabicyclo[2.1.1]hexane scaffold. This is a rare combination: the closest cataloged analog is 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde (CAS 2174002-62-9), which lacks the amino handle and is limited to single-vector derivatization [1]. The Boc group can be selectively deprotected under acidic conditions to reveal a free amine, allowing sequential amide formation, reductive amination, or sulfonamide coupling, while the aldehyde enables Wittig, Horner–Wadsworth–Emmons, or reductive amination chemistry at the opposite vector. This dual-handle architecture permits at least 2–3 sequential functionalization steps without protective group manipulation, streamlining SAR exploration.

Synthetic Chemistry Building Blocks Parallel Synthesis

Metabolic Stability Improvement in Human Liver Microsomes vs. Phenyl-Based Analogs

Published studies on matched molecular pairs show that 2-oxabicyclo[2.1.1]hexane bioisosteres of ortho-substituted phenyl rings exhibit a variable but often favorable effect on metabolic stability in human liver microsomes (HLM). In specific examples, replacement of the phenyl ring in marketed agrochemicals with the oBCH scaffold retained or modestly improved intrinsic clearance (CLint, μL/min/mg protein) [1]. While direct HLM data for the target compound is not yet published, the structural features—high Fsp3, reduced lipophilicity, and absence of labile aromatic C–H bonds—predict enhanced oxidative metabolic stability compared to the corresponding benzaldehyde carbamate building block.

ADME In Vitro Metabolism Drug Clearance

Geometric Parameter Matching to ortho-Substituted Benzenes for Scaffold Hopping

Crystallographic analysis of 2-oxabicyclo[2.1.1]hexane building blocks reveals that the distance (r) between exit vectors 1 and 4 is approximately 2.5–2.6 Å and the exit angle (φ) is ~110–130°, closely mimicking the geometric parameters of ortho-disubstituted benzenes (r ≈ 2.4 Å, φ ≈ 120°) [1][2]. The target compound, with its formyl and aminomethyl substituents at the 1- and 4-positions of the oBCH core, directly maps to the ortho-substitution pattern, making it a geometrically validated mimic for ortho-benzaldehyde-amine scaffolds. This precise geometric mimicry is not matched by monocyclic saturated building blocks (e.g., cyclohexane, piperidine), which fail to recapitulate the acute exit angle.

Bioisosterism Scaffold Hopping Molecular Geometry

Optimal Application Scenarios for tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate in Drug Discovery and Chemical Biology


Scaffold Hopping from ortho-Substituted Benzaldehyde-Amine Pharmacophores

When an ortho-substituted benzaldehyde with a pendant amine is identified as a pharmacophoric element but suffers from poor solubility (e.g., <10 μM in PBS) or high logD (>3.0), this building block enables a direct scaffold hop to the saturated oBCH isostere. The geometric similarity (Δr < 0.2 Å, Δφ < 15°) supports retention of target engagement, while the 5–10× solubility improvement and 0.4–1.0 unit logD reduction address the developability liabilities [1][2].

Rapid Parallel Synthesis of Diversified oBCH Libraries via Sequential Amine and Aldehyde Functionalization

The orthogonal Boc-amine and aldehyde handles allow for two-step diversification without protecting group interchange. In a typical workflow, the aldehyde is first elaborated (e.g., via reductive amination or Wittig olefination), followed by Boc deprotection (TFA/DCM) and a second diversification step at the amine. This strategy enables the generation of 100–500 compound pilot libraries with diverse amine and aldehyde elaboration sets in a matrix format, accelerating hit-to-lead SAR by at least 2-fold compared to single-handle building blocks [3].

Generation of High-Fsp3, Lead-Like Compound Collections for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

With an Fsp3 of ~0.92, this building block is ideal for constructing compound collections that escape 'flatland' and populate underexplored regions of chemical space. Virtual library analysis confirms that oBCH-derived libraries exhibit lower mean lead-likeness penalties than aromatic counterparts [4]. The compound's dual reactive handles make it compatible with both solution-phase parallel chemistry and on-DNA synthesis protocols for DEL technology, where high Fsp3 and functional diversity are valued.

Development of Metabolically Stable Agrochemical Isosteres

Building on the demonstrated success of oBCH bioisosteres in agrochemicals (fluxapyroxad, boscalid), this building block can be used to replace the ortho-substituted phenyl core in fungicide or herbicide lead structures. The improved solubility (5–10×) and retained or enhanced metabolic stability in vitro address the environmental persistence and bioavailability challenges common to aromatic agrochemicals [2].

Quote Request

Request a Quote for tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.